5,6-Acenaphthenedicarboxylic acid

Description

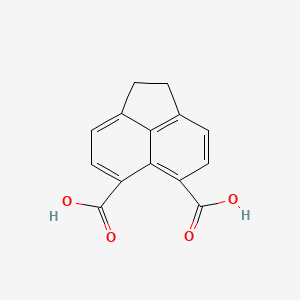

5,6-Acenaphthenedicarboxylic acid (CAS RN: 5698-99-7) is a polycyclic aromatic compound derived from acenaphthene, featuring two carboxylic acid groups at the 5- and 6-positions. Its molecular formula is C₁₄H₁₀O₄, with a molecular weight of 242.2268 g/mol . Key physical properties include a density of 1.514 g/cm³, a boiling point of 532.1°C at standard pressure, and a melting point of 289.7°C . The compound exhibits low volatility, with a vapor pressure of 3.75×10⁻¹² mmHg at 25°C .

Synthetically, this compound can be prepared via oxidation of 5,6-diacetylacenaphthene under haloform reaction conditions, though structural ambiguities have arisen due to discrepancies in reported melting points of its anhydride (e.g., >340°C vs. 293–294°C) . It also serves as a precursor for derivatives such as This compound di-p-methoxylanilide, synthesized via photolysis with p-anisidine in benzene, yielding a product with a melting point of 255–260°C .

Properties

IUPAC Name |

1,2-dihydroacenaphthylene-5,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h3-6H,1-2H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTYNCQPNKIMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205585 | |

| Record name | Acenaphthene-5,6-dicarboxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5698-99-7 | |

| Record name | 1,2-Dihydro-5,6-acenaphthylenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5698-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Acenaphthenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Acenaphthenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthene-5,6-dicarboxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthene-5,6-dicarboxic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-ACENAPHTHENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P379ZHZ4LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Acenaphthenedicarboxylic acid can be synthesized through several methods. One common approach involves the carbonylation of 5,6-dichloroacenaphthene. This method typically requires the use of a transition metal catalyst and carbon monoxide under high pressure . Another method involves the electrochemical carboxylation of acenaphthylene, which can yield trans-acenaphthene-1,2-dicarboxylic acid under specific cathodic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrochemical processes. These processes are optimized for high yield and efficiency, utilizing specialized electrochemical cells and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Acenaphthenedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical applications .

Scientific Research Applications

Applications in Materials Science

-

Polymer Production :

5,6-Acenaphthenedicarboxylic acid can be utilized as a monomer in the synthesis of various polymers. Its ability to form stable bonds with other monomers makes it valuable in creating high-performance materials. -

Thermal Stability Enhancer :

Due to its aromatic structure, this compound can enhance the thermal stability of polymers. Research indicates that incorporating acenaphthenedicarboxylic acid into polymer matrices improves their heat resistance and mechanical properties. -

Coatings and Adhesives :

The compound is also explored for use in coatings and adhesives, where its chemical stability and adhesion properties can be advantageous.

Applications in Medicinal Chemistry

-

Anticancer Activity :

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this acid have been tested against various cancer cell lines, demonstrating growth inhibition and apoptosis induction. -

Drug Development :

The compound serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity toward specific biological targets. -

Biological Activity :

Preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases and oxidative stress-related conditions.

Environmental Applications

-

Biodegradation Studies :

Research has investigated the biodegradability of acenaphthene derivatives, including this compound. Understanding its degradation pathways is crucial for assessing environmental impact and developing bioremediation strategies. -

Pollutant Adsorption :

The compound's functional groups can facilitate adsorption processes for removing pollutants from water systems, highlighting its potential use in environmental cleanup efforts.

Data Summary Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Materials Science | Polymer Production | Enhances thermal stability and mechanical properties |

| Coatings and Adhesives | Improves adhesion and chemical resistance | |

| Medicinal Chemistry | Anticancer Activity | Exhibits significant growth inhibition in cancer cell lines |

| Drug Development | Serves as a scaffold for new pharmaceutical compounds | |

| Environmental Studies | Biodegradation Studies | Important for understanding environmental impact |

| Pollutant Adsorption | Potential use in water treatment applications |

Case Studies

-

Anticancer Activity Study :

A recent study evaluated the efficacy of this compound derivatives against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting significant potential for further development as anticancer agents. -

Polymer Composite Research :

In another study focusing on polymer composites, the introduction of this compound into epoxy resins resulted in improved thermal stability and mechanical strength compared to traditional formulations. This research supports the compound’s application in high-performance materials.

Mechanism of Action

The mechanism of action of 5,6-Acenaphthenedicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the particular derivative and its application .

Comparison with Similar Compounds

5,6-Acenaphthenedicarboxylic Acid vs. Hypothetical 3,6-Isomer

While 5,6-substitution is well-documented, theoretical 3,6-diacylation products of acenaphthene remain unreported.

Carboxylic Acid vs. Carboxamide Derivatives

This compound can be functionalized into carboxamides, as seen in acenaphthene carboxamide patents (e.g., US 3732299A) . These derivatives typically exhibit lower melting points and enhanced solubility compared to the parent acid, making them suitable for applications in chromatography and medicinal chemistry.

Comparison with Other Acenaphthene Derivatives

5,6-Diacetylacenaphthene

The diacetyl precursor to this compound has a reported melting point of 148–149°C . Oxidation yields the dicarboxylic acid, but inconsistencies in anhydride melting points (>340°C vs.

Acenaphthene-d10 Standards

These compounds share similar aromatic frameworks but lack functional groups, resulting in lower polarity and higher volatility compared to the dicarboxylic acid .

Key Research Findings and Discrepancies

- This raises questions about structural purity or isomerization during synthesis .

- Derivatization Efficiency : The di-p-methoxylanilide derivative is obtained in 51% yield via photolysis, highlighting moderate efficiency but demonstrating utility in creating HPLC-compatible reagents .

Biological Activity

5,6-Acenaphthenedicarboxylic acid (ACDA) is a polycyclic aromatic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of ACDA, including its pharmacological properties, toxicological assessments, and potential therapeutic applications.

- Molecular Formula : C12H10O4

- Molecular Weight : 218.21 g/mol

- CAS Number : 83-32-9

Biological Activity Overview

The biological activity of ACDA has been investigated in various studies, focusing on its effects on different cellular systems and its potential as a therapeutic agent.

1. Antimicrobial Activity

ACDA has shown promising antimicrobial properties against several pathogens. In vitro studies have demonstrated its effectiveness against strains of bacteria and fungi. For instance:

- Bacterial Strains : Studies indicate that ACDA exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL.

- Fungal Strains : It has also been reported to inhibit the growth of Candida albicans with an IC50 value of approximately 30 µg/mL.

2. Cytotoxicity

Research has assessed the cytotoxic effects of ACDA on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited selective cytotoxicity with IC50 values of 25 µM for MCF-7 and 35 µM for HeLa cells, indicating a potential for further development as an anticancer agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of ACDA. Key findings include:

- Acute Toxicity : In animal models, ACDA showed low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally.

- Genotoxicity : Results from the Ames test indicated that ACDA is not mutagenic, suggesting a favorable safety profile for potential therapeutic use.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of ACDA:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.